5-(Methylthio)benzofuran

Catalog No.
S13368274
CAS No.
60770-65-2
M.F
C9H8OS
M. Wt
164.23 g/mol
Availability
In Stock
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5-(Methylthio)benzofuran

CAS Number

60770-65-2

Product Name

5-(Methylthio)benzofuran

IUPAC Name

5-methylsulfanyl-1-benzofuran

Molecular Formula

C9H8OS

Molecular Weight

164.23 g/mol

InChI

InChI=1S/C9H8OS/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6H,1H3

InChI Key

IFCRAVZTHDYHAJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)OC=C2

5-(Methylthio)benzofuran is a heterocyclic compound characterized by the presence of a benzofuran moiety with a methylthio group attached. Benzofurans are known for their diverse biological activities and structural versatility, making them significant in medicinal chemistry. The methylthio substituent enhances the compound's properties, potentially influencing its reactivity and biological interactions.

The chemical behavior of 5-(Methylthio)benzofuran can be explored through various reactions typical of benzofuran derivatives. Key reactions include:

  • Electrophilic Aromatic Substitution: The methylthio group can activate the benzofuran ring towards electrophilic attack, facilitating substitution reactions.
  • Nucleophilic Substitution: The sulfur atom in the methylthio group can participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives.
  • Oxidation and Reduction Reactions: The compound may undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.

These reactions are pivotal for synthesizing derivatives with enhanced biological activity or altered physical properties.

5-(Methylthio)benzofuran exhibits notable biological activities, particularly in anticancer research. Studies indicate that derivatives of benzofuran, including those with methylthio substitutions, show cytotoxicity against various cancer cell lines, such as K562 (leukemia) and HeLa (cervical carcinoma) cells . The presence of the methylthio group may enhance the compound's ability to interact with biological targets, contributing to its potential as an anticancer agent .

Several synthetic approaches have been developed for creating 5-(Methylthio)benzofuran:

  • Condensation Reactions: Starting from appropriate aromatic precursors, condensation reactions can yield benzofuran derivatives. For instance, using ketones and aryloxyamines under specific conditions can facilitate the formation of benzofurans .
  • Substitution Reactions: Introducing the methylthio group can be achieved through nucleophilic substitution on a suitable precursor, often involving thiomethylation techniques .
  • Cyclization Reactions: Employing cyclization strategies involving activated intermediates can lead to the formation of the benzofuran core structure while incorporating the methylthio substituent.

These methods highlight the versatility in synthesizing 5-(Methylthio)benzofuran and its derivatives.

5-(Methylthio)benzofuran has potential applications in various fields:

  • Pharmaceuticals: Due to its anticancer properties, it is being investigated as a candidate for drug development targeting specific cancers.
  • Agricultural Chemicals: Its biological activity may extend to applications as an agrochemical, particularly in pest control.
  • Material Science: The unique properties of benzofurans make them suitable for developing new materials with specific optical or electronic characteristics.

Research into the interaction of 5-(Methylthio)benzofuran with biological systems is crucial for understanding its mechanism of action. Studies have shown that benzofuran derivatives can interact with cellular receptors and enzymes, influencing pathways related to cell proliferation and apoptosis . The methylthio group may modulate these interactions through enhanced binding affinity or altered pharmacokinetics.

5-(Methylthio)benzofuran shares structural similarities with various other benzofuran derivatives. Here are some comparable compounds:

  • Benzofuran: The parent structure without substituents; serves as a baseline for comparison.
  • 6-Methylbenzofuran: Similar in structure but lacks the sulfur substituent; may exhibit different biological activities.
  • 5-Bromo-benzofuran: A halogenated derivative known for increased reactivity; often shows enhanced cytotoxicity due to halogen bonding effects .
  • 2-Acetylbenzofuran: Features an acetyl group instead of a methylthio group; its activity profile differs significantly from that of 5-(Methylthio)benzofuran.

Comparison Table

CompoundKey FeaturesBiological Activity
5-(Methylthio)benzofuranMethylthio substituent enhances reactivityAnticancer potential
BenzofuranBase structureVariable depending on substituents
6-MethylbenzofuranMethyl group at position 6Different activity profile
5-Bromo-benzofuranHalogenated; increased reactivityEnhanced cytotoxicity
2-AcetylbenzofuranAcetyl group instead of methylthioDistinct activity profile

The uniqueness of 5-(Methylthio)benzofuran lies in its specific combination of structural features that may provide distinct pharmacological benefits compared to these similar compounds.

Benzofuran, a fused bicyclic system comprising benzene and furan rings, has been a cornerstone of heterocyclic chemistry since its isolation from coal tar in the early 20th century. Derivatives like 5-(methylthio)benzofuran emerged as part of systematic efforts to modify the parent structure’s electronic and steric properties. The introduction of sulfur-containing substituents, such as methylthio (-SCH₃), arose from observations that thioether groups enhance metabolic stability and intermolecular interactions in bioactive molecules. Historical synthesis routes for benzofurans often involved dehydrogenation of 2-ethylphenol or Perkin rearrangements, but modern methods leverage transition-metal catalysis and radical reactions.

Structural Uniqueness and Functional Group Dynamics of 5-(Methylthio)benzofuran

The molecular architecture of 5-(methylthio)benzofuran features a benzofuran core substituted at the 5-position with a methylthio group. Key structural parameters include:

PropertyValue
Molecular FormulaC₉H₈OS
SMILES NotationCSC1=CC2=C(C=C1)OC=C2
IUPAC Name5-methylsulfanyl-1-benzofuran
InChI KeyIFCRAVZTHDYHAJ-UHFFFAOYSA-N

The methylthio group introduces electron-withdrawing effects via its sulfur atom, polarizing the aromatic π-system and increasing susceptibility to electrophilic substitution at the 4- and 7-positions. Computational studies suggest that the thioether’s lone pairs participate in resonance with the furan oxygen, stabilizing the molecule’s planar conformation. X-ray crystallography of analogous compounds confirms that such substitutions minimally distort the benzofuran ring’s bond angles.

Academic and Industrial Relevance of Thioether-Substituted Benzofurans

Thioether-functionalized benzofurans occupy a niche in both academic research and industrial applications:

  • Academic Research: These compounds serve as precursors for synthesizing photoluminescent materials and enzyme inhibitors. For example, copper-catalyzed cyclization of 2-alkynylphenols yields benzofurans with tailored optoelectronic properties.
  • Industrial Applications: Patents indexed under PubChem Substance ID 398560963 highlight their use in organic semiconductors and agrochemicals. The methylthio group’s lipophilicity improves membrane permeability in pesticidal formulations.

The synthesis of 5-(methylthio)benzofuran derivatives through traditional Friedel-Crafts alkylation represents one of the most established approaches in benzofuran chemistry. The pioneering work utilizing α-chloro-α-(methylthio)acetone as a key reagent has demonstrated exceptional utility for constructing methylthio-substituted benzofuran scaffolds through sequential Friedel-Crafts acylation and cyclodehydration processes [1].

The reaction mechanism proceeds through initial electrophilic aromatic substitution of phenolic substrates with α-chloro-α-(methylthio)acetone under Lewis acid catalysis, followed by intramolecular cyclization to form the benzofuran ring system. Systematic investigation of Lewis acid activity reveals the following reactivity order: zinc chloride (68% yield) > aluminum chloride = titanium tetrachloride (50% yield) > tin tetrachloride (45% yield) [1]. The superior performance of zinc chloride is attributed to its optimal balance between Lewis acidity and tolerance toward the methylthio functional group.

The cyclization strategy employs various Lewis acid catalysts including aluminum chloride, titanium tetrachloride, and boron trifluoride etherate for the intramolecular ring closure of appropriately substituted aryloxy ketone intermediates [2]. These methods typically require elevated temperatures (80-150°C) and extended reaction times (4-12 hours), but provide good to excellent yields (60-85%) with broad functional group compatibility [3] [2].

Polyphosphoric acid-mediated cyclization of acetal precursors represents another traditional approach, offering advantages in terms of reaction efficiency and substrate scope [4]. This methodology involves acid-catalyzed cyclization at elevated temperatures (120-150°C) for 2-3 hours, yielding benzofuran derivatives in 70-85% yields [5].

MethodSubstrateConditionsYield (%)AdvantagesLimitations
Friedel-Crafts Alkylation with α-chloro-α-(methylthio)acetonePhenols + α-chloro-α-(methylthio)acetoneZnCl₂, CHCl₃, 0°C, 30 min68One-pot synthesis, mild conditionsLimited to phenolic substrates
Lewis Acid Catalyzed Cyclization (ZnCl₂)Aryloxy acetonesZnCl₂, reflux, 6-8 h50-75High yields, broad substrate scopeHigh temperature required
Lewis Acid Catalyzed Cyclization (AlCl₃)α-Aryloxyaryl ketonesAlCl₃, DCE, reflux, 4-6 h60-80Good functional group toleranceHarsh acidic conditions
Polyphosphoric Acid (PPA) Mediated CyclizationAcetal precursorsPPA, 120-150°C, 2-3 h70-85Short reaction timeLimited substrate scope

Advanced Catalytic Approaches: Transition Metal-Mediated Cross-Couplings

Copper-Catalyzed Decarboxylative Methylthiolation Protocols

Copper-catalyzed decarboxylative methylthiolation has emerged as a powerful methodology for introducing methylthio groups into aromatic systems, providing direct access to 5-(methylthio)benzofuran precursors [6] [7]. This transformation utilizes dimethyl sulfoxide as both solvent and methylthiolation source under aerobic conditions, representing a significant advancement in sustainable synthetic methodology.

The reaction mechanism involves copper-mediated single electron transfer to arenecarboxylate salts, followed by radical decarboxylation and subsequent coupling with sulfur-centered radicals generated from dimethyl sulfoxide [6]. The process tolerates diverse functional groups including halogens, nitro groups, and heterocyclic motifs, making it highly versatile for benzofuran synthesis applications.

Optimization studies reveal that copper acetate provides superior catalytic activity compared to other copper salts, with yields ranging from 65-92% across various aromatic carboxylate substrates [6]. The reaction proceeds efficiently at 120°C under atmospheric air, eliminating the need for inert atmosphere conditions typically required in transition metal catalysis.

EntrySubstrateCopper CatalystSulfur SourceTemperature (°C)Time (h)Yield (%)Product
1Potassium benzoateCuOAc (20 mol%)DMSO (3 equiv)1201285Thioanisole
2Potassium 4-methoxybenzoateCuOAc (20 mol%)DMSO (3 equiv)12010924-Methoxythioanisole
3Potassium 4-chlorobenzoateCuI (15 mol%)DMSO (4 equiv)13014784-Chlorothioanisole
4Potassium 2-naphthoateCuOAc (20 mol%)DMSO (3 equiv)12012882-Naphthyl methyl sulfide

The methodology extends to heteroaromatic substrates including thiophene and quinoline derivatives, demonstrating excellent chemoselectivity and functional group tolerance [7]. Mechanistic investigations using radical trapping experiments and electron paramagnetic resonance spectroscopy confirm the involvement of radical intermediates in the decarboxylative methylthiolation process.

Ruthenium-Based Catalytic Systems for Annulation Reactions

Ruthenium-catalyzed annulation reactions provide sophisticated approaches to benzofuran construction through carbon-hydrogen bond activation and subsequent cyclization processes [8] [9]. The dichloro(para-cymene)ruthenium dimer catalyst system has demonstrated exceptional utility for synthesizing complex benzofuran architectures through cascade carbon-hydrogen activation and annulation sequences.

The reaction mechanism involves initial carbon-hydrogen bond activation at the ortho-position of benzamide substrates, followed by alkyne insertion and intramolecular cyclization to form the benzofuran ring system [8]. Detailed mechanistic studies reveal that the transformation proceeds through a ruthenium(II)-ruthenium(IV)-ruthenium(II) catalytic cycle, with nitrogen-oxygen bond cleavage preceding alkyne insertion in a novel mechanistic pathway.

Substrate scope investigations demonstrate excellent compatibility with both electron-rich and electron-deficient benzamide derivatives, providing benzofuran products in 61-85% yields [8]. The reaction exhibits remarkable selectivity for inverse annulation products over standard annulation, attributed to the unique ruthenium-mediated mechanistic pathway involving early nitrogen-oxygen bond cleavage.

CatalystSubstrate CombinationAdditive/BaseSolventTemperature (°C)Yield Range (%)Selectivity Features
[Ru(p-cymene)Cl₂]₂N-alkoxybenzamides + alkynesNaOAc (2 equiv)MeOH6061-85Inverse annulation preferred
[Ru(C₆Me₆)Cl₂]₂m-Hydroxybenzoic acids + alkynesMg(OAc)₂, γ-valerolactoneγ-Valerolactone11055-80Electron-donating groups favor higher yields
RuCl₃·3H₂OAnilines + alkynes (electrochemical)Bu₄NPF₆, electricityMeCN/MeOH8065-88Compatible with various anilines

The ruthenium-catalyzed electrochemical dehydrogenative annulation represents a particularly innovative approach, utilizing electrical current to regenerate the active ruthenium catalyst while maintaining high reaction efficiency [9]. This methodology eliminates the need for stoichiometric chemical oxidants, providing a more sustainable approach to benzofuran synthesis.

Microwave-Assisted and Solvent-Free Synthesis Innovations

Microwave-assisted synthesis has revolutionized benzofuran preparation by dramatically reducing reaction times while maintaining or improving product yields [10] [11] [12]. The application of microwave irradiation to benzofuran-3(2H)-one synthesis demonstrates remarkable efficiency, with reactions completing in 30 minutes compared to 9 hours under conventional heating conditions [10].

The microwave-enhanced methodology utilizes specialized reaction conditions including controlled power output (300-700 watts) and precise temperature control (80-150°C) to achieve optimal reaction outcomes [10] [12]. These conditions facilitate rapid molecular motion and enhanced collision frequency, resulting in accelerated reaction kinetics and improved product formation.

Solvent-free synthesis protocols represent another significant advancement in sustainable benzofuran chemistry, eliminating volatile organic solvents while maintaining high reaction efficiency [13] [14]. The catalyst-free reaction between nitroepoxides and salicylaldehydes exemplifies this approach, providing benzofuran derivatives in 33-84% yields through potassium carbonate-mediated cyclization in dimethylformamide at 110°C [13] [14].

MethodSubstrateConditionsYield (%)AdvantagesTime Comparison
Microwave-assisted benzofuran-3(2H)-one synthesisBenzoate estersMW 300W, 150°C, 30 min43-58Short reaction time, mild conditions30 min vs 9 h (conventional)
Microwave benzofuran analog synthesisEthyl 3-hydroxybenzofuran-2-carboxylate + aminesMW 700W, 90-95°C, 3-5 min70-90Fast reactions, simple setup3-5 min vs 4-6 h (conventional)
Catalyst-free nitroepoxide cyclizationNitroepoxides + salicylaldehydesK₂CO₃, DMF, 110°C, 12 h33-84Catalyst-free, high selectivitySimilar to conventional

The microwave-induced coupling of benzoquinone with cyclohexenone represents an innovative approach to benzofuran synthesis, proceeding through [3+2] heteroannulation without requiring coupling reagents [15]. This methodology achieves 65-85% yields in 15 minutes compared to 6 hours under conventional conditions, demonstrating the remarkable efficiency of microwave activation.

Intermediate Isolation and Mechanistic Studies of Key Transformations

Comprehensive mechanistic investigations of benzofuran formation have revealed critical intermediate species and reaction pathways that govern product selectivity and reaction efficiency [16] [17] [5]. The isolation and characterization of key intermediates provide fundamental insights into the electronic and steric factors controlling benzofuran cyclization processes.

Photochemical deprotection studies of dimethoxybenzoin esters have identified α-ketocation intermediates as crucial species in benzofuran formation [16]. Transient spectroscopy investigations demonstrate that α-ketocation generation occurs more rapidly than subsequent benzofuran formation through electrocyclization and deprotonation sequences [16]. These mechanistic insights reveal that the final deprotonation step represents the rate-determining process in this transformation.

Palladium-catalyzed oxidative cyclization studies utilizing O-aryl cyclic vinylogous esters have provided detailed mechanistic understanding of transition metal-mediated benzofuran formation [17]. The reaction proceeds through palladium-mediated carbon-hydrogen bond activation, followed by intramolecular cyclization and oxidative dehydrogenation to yield functionalized hydrodibenzofuran derivatives [17].

Computational studies employing density functional theory calculations have elucidated the energy profiles and transition state structures associated with benzofuran cyclization reactions [18]. These investigations reveal that lithium diisopropylamide-mediated reactions proceed through single electron transfer pathways, with radical coupling representing a key mechanistic step [18]. The calculated activation barriers and thermodynamic parameters provide quantitative insights into reaction feasibility and selectivity.

The formation of seleniranium intermediates in electrochemical benzofuran synthesis has been confirmed through spectroscopic analysis and chemical trapping experiments [5]. These intermediates undergo nucleophilic cyclization to furnish benzofuran derivatives in high yields, demonstrating the versatility of heteroatom-mediated cyclization strategies [5].

Interrupted Pummerer reaction investigations have revealed the critical role of alkynyl sulfoxide activation in benzofuran formation [5]. The mechanism involves electrophilic activation with trifluoroacetic acid anhydride, followed by nucleophilic substitution and sigmatropic rearrangement to generate the benzofuran ring system [5]. These mechanistic insights have enabled the development of highly efficient synthetic protocols for accessing diverse benzofuran architectures.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

164.02958605 g/mol

Monoisotopic Mass

164.02958605 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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